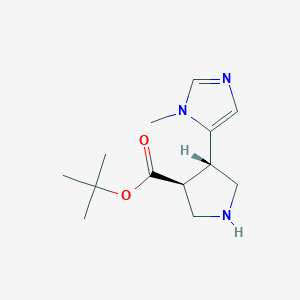
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate, also known as TMI, is a chemical compound that has been widely studied for its potential applications in scientific research. TMI is a derivative of pyrrolidine and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to act by binding to specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory molecules such as prostaglandins. This compound has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been found to have low toxicity, making it safe for use in cell culture and animal studies. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are many future directions for research on Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound as a tool for studying the structure and function of proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a promising compound with a variety of potential applications in scientific research. Its synthesis method is well-documented, and it has been found to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate can be synthesized using a variety of methods, including the reaction of pyrrolidine with 3-methylimidazole and tert-butyl chloroformate. The resulting compound can then be purified using column chromatography. The synthesis of this compound has been well-documented in the scientific literature and has been used to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used as a tool for studying the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)10-6-14-5-9(10)11-7-15-8-16(11)4/h7-10,14H,5-6H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWOTOXMKTTLH-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
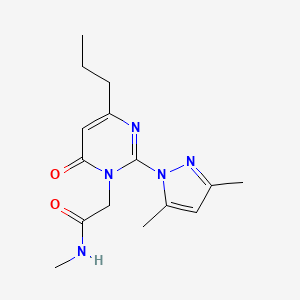
![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
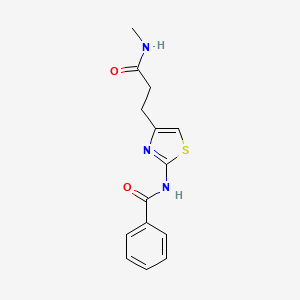
![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
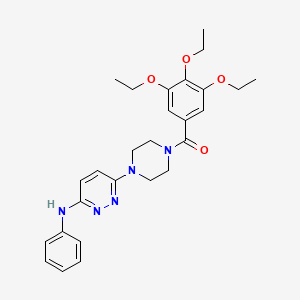
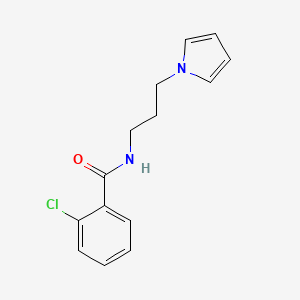
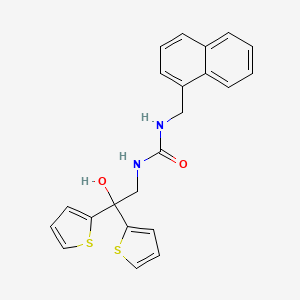
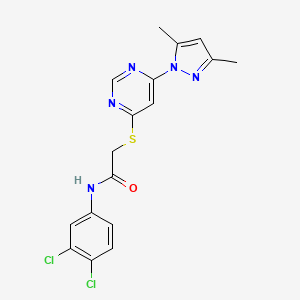
![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)